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Compound of Interest

Compound Name: 4-aminobenzene-1,2-diol

Cat. No.: B127442 Get Quote

An In-depth Technical Guide on the Molecular Structure and Bonding of 4-aminobenzene-1,2-
diol

Introduction
4-aminobenzene-1,2-diol, also commonly known as 4-aminocatechol or 3,4-dihydroxyaniline,

is an organic compound with the molecular formula C₆H₇NO₂.[1] It is a derivative of benzene

featuring an amino group (-NH₂) and two adjacent hydroxyl (-OH) groups on the aromatic ring.

[1] This substitution pattern imparts unique chemical properties and significant biological

activities, making it a molecule of interest in medicinal chemistry, organic synthesis, and

materials science.[2] The compound typically appears as a white to off-white crystalline solid

and is soluble in water.[1]

This technical guide provides a comprehensive overview of the molecular structure, bonding,

spectroscopic characteristics, synthesis, and biological activities of 4-aminobenzene-1,2-diol,
intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties
The molecular structure of 4-aminobenzene-1,2-diol consists of a planar benzene ring

substituted at positions 1, 2, and 4. The presence of both electron-donating amino and hydroxyl

groups significantly influences the electron density distribution within the aromatic ring and

determines its reactivity.
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Caption: 2D structure of 4-aminobenzene-1,2-diol.

The definitive three-dimensional arrangement of atoms, including precise bond lengths and

angles, is best determined through X-ray crystallography.[2] While this technique provides an

unambiguous confirmation of the molecular structure, specific crystallographic data for 4-
aminobenzene-1,2-diol is not detailed in the available search results.

Table 1: General Properties of 4-aminobenzene-1,2-diol

Property Value Reference

Molecular Formula C₆H₇NO₂ [1]

Molecular Weight 125.13 g/mol [1]

IUPAC Name 4-aminobenzene-1,2-diol [1]

Synonyms
4-Aminocatechol, 3,4-

Dihydroxyaniline
[1]

CAS Number 13047-04-6 [1]

Appearance
White to off-white crystalline

solid
[1]

Hydrogen Bond Donors 3 [3]

Hydrogen Bond Acceptors 3 [3]

Rotatable Bonds 0 [3]

Synthesis Protocols
A prevalent and effective method for the synthesis of 4-aminobenzene-1,2-diol is the chemical

reduction of 4-nitrocatechol.[2] This process involves the conversion of the nitro group (-NO₂)

into an amino group (-NH₂).
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Caption: Workflow for the synthesis of 4-aminobenzene-1,2-diol.

Experimental Protocol: Reduction of 4-Nitrocatechol
This protocol describes a typical laboratory-scale synthesis via the reduction of 4-nitrocatechol

using zinc dust and hydrochloric acid.[2]

Materials:

4-Nitrocatechol

Zinc dust

Concentrated Hydrochloric Acid (HCl)
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Deionized water

Dichloromethane

Anhydrous sodium sulfate

Round-bottomed flask, reflux condenser, separatory funnel, filtration apparatus

Procedure:

A solution of 4-nitrocatechol is prepared in a round-bottomed flask.

The flask is placed in an ice-water bath to control the temperature.

Zinc dust is added to the solution in portions, followed by the slow, dropwise addition of

concentrated hydrochloric acid while stirring vigorously. The reaction is exothermic and the

temperature should be maintained.

After the addition is complete, the mixture is removed from the ice bath and refluxed. The

progress of the reaction can be monitored using thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove

excess zinc.

The filtrate is transferred to a separatory funnel. The aqueous layer is extracted multiple

times with an organic solvent such as dichloromethane.[4]

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and filtered.[4]

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude

product.[4]

Further purification can be achieved through recrystallization to obtain pure 4-
aminobenzene-1,2-diol.

Table 2: Summary of Synthesis Reaction Conditions
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Parameter Condition Reference

Starting Material 4-Nitrocatechol [2]

Reducing Agent Zinc Dust [2]

Acid Hydrochloric Acid (HCl) [2]

Reaction Type Chemical Reduction [2]

Key Transformation
Nitro group (-NO₂) to Amino

group (-NH₂)
[2]

Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of 4-
aminobenzene-1,2-diol.

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups. The spectrum is characterized

by distinct absorption bands corresponding to the hydroxyl, amino, and aromatic moieties.[2]

Table 3: Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Functional Group Vibration Type Reference

3200-3600 (broad) Hydroxyl (-OH)
O-H Stretch (H-

bonded)
[2][5]

3300-3500 (two

bands)
Amino (-NH₂)

N-H Asymmetric &

Symmetric Stretch
[2][5]

1600-1585 / 1500-

1400
Aromatic Ring C-C Stretch (in-ring) [5]

1335-1250 Aromatic Amine C-N Stretch [5]

1320-1000 Phenol C-O Stretch [5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of

the hydrogen and carbon atoms, confirming the substitution pattern on the benzene ring.[2]

Table 4: Expected ¹H NMR Chemical Shifts

Proton Type
Expected Chemical
Shift (ppm)

Multiplicity Reference

Aromatic C-H 6.0 - 8.0
Doublet, Doublet of

doublets
[2]

Amino (-NH₂) Variable Broad Singlet [2]

Hydroxyl (-OH) Variable Broad Singlet [2]

Table 5: Expected ¹³C NMR Chemical Shifts

Carbon Type
Expected Chemical Shift
(ppm)

Reference

Aromatic C-OH 140 - 160 [2]

Aromatic C-NH₂ 130 - 150 [2]

Aromatic C-H 110 - 130 [2]

Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental

composition of the molecule by providing a highly accurate mass-to-charge ratio (m/z).[2]

Table 6: High-Resolution Mass Spectrometry Data

Parameter Value Reference

Molecular Formula C₆H₇NO₂ [1]

Expected Accurate Mass 125.0477 g/mol [2]
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UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used for purity assessment and quantification, with a characteristic

absorption maximum around 280 nm.[2]

Biological Activity and Applications
4-aminobenzene-1,2-diol exhibits a range of biological activities, making it a valuable

compound in pharmacological research.

Anti-inflammatory Properties
The compound is known to be an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays

a crucial role in inflammation and pain by catalyzing the production of prostaglandins.[1][2] By

inhibiting COX-2, 4-aminobenzene-1,2-diol reduces the synthesis of these inflammatory

mediators, suggesting its potential as an anti-inflammatory agent.[1]
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Caption: Inhibition of the COX-2 pathway by 4-aminobenzene-1,2-diol.
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Enzyme Inhibition
Beyond COX-2, research has shown that 4-aminobenzene-1,2-diol can inhibit other enzymes,

such as matrix metalloproteinases (MMPs).[6] MMPs are involved in the degradation of the

extracellular matrix and are implicated in disease processes like cancer metastasis.[6] Its

inhibitory activity makes it a lead compound for developing new drugs targeting these

enzymes.[6]

Other Applications
Organic Synthesis: It serves as a versatile building block for synthesizing more complex

molecules and dyes.[1][2]

Polymer Chemistry: It can be used as a monomer in polymerization reactions to create novel

polymers.[1]

Biological Research: It is employed as a staining reagent in molecular biology for the

detection of specific biomolecules.[1]

Conclusion
4-aminobenzene-1,2-diol is a multifunctional aromatic compound with a well-defined structure

that gives rise to significant biological activities. Its roles as a COX-2 and MMP inhibitor

highlight its therapeutic potential, while its reactivity makes it a valuable precursor in chemical

synthesis and materials science. The characterization data summarized herein provides a

foundational understanding for researchers engaged in the study and application of this

compound. Further investigation, particularly through single-crystal X-ray diffraction, would

provide deeper insights into its solid-state conformation and intermolecular interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.smolecule.com/products/s584522
https://www.benchchem.com/product/b127442
http://chemchart.com/4-aminobenzene-1-2-diol-detail.html
http://chemchart.com/4-aminobenzene-1-2-diol-detail.html
http://orgsyn.org/demo.aspx?prep=v90p0164
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://www.lookchem.com/404.htm
https://www.benchchem.com/product/b127442#molecular-structure-and-bonding-of-4-aminobenzene-1-2-diol
https://www.benchchem.com/product/b127442#molecular-structure-and-bonding-of-4-aminobenzene-1-2-diol
https://www.benchchem.com/product/b127442#molecular-structure-and-bonding-of-4-aminobenzene-1-2-diol
https://www.benchchem.com/product/b127442#molecular-structure-and-bonding-of-4-aminobenzene-1-2-diol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b127442?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

